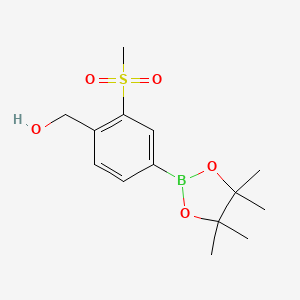
4-Bromo-3-chlorophenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-chlorophenylbenzene is an organobromine compound that is commonly used in the synthesis of organic compounds. It is also referred to as 4-Bromo-3-chloro-phenylbenzene, 4-Bromo-3-chloro-benzene, or 4-BCPB. The compound is a white crystalline solid with a melting point of 130-131°C and a boiling point of 271-272°C. It is soluble in common organic solvents such as ethanol, acetone, and benzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-chlorophenylbenzene has a variety of scientific research applications. It is commonly used as a starting material in the synthesis of organic compounds. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, this compound has been used in the synthesis of polymers, such as polystyrene and polyacrylamide.
Wirkmechanismus
4-Bromo-3-chlorophenylbenzene is an organobromine compound, which means it contains both a bromine atom and a chlorine atom. The bromine and chlorine atoms are electron-withdrawing groups, which makes the compound more reactive than other aromatic compounds. This increased reactivity allows this compound to be used as a starting material for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized from this compound can have biochemical and physiological effects. For example, compounds synthesized from this compound have been used to treat diseases such as cancer, HIV, and malaria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-3-chlorophenylbenzene in laboratory experiments is its high reactivity. This allows it to be used as a starting material for the synthesis of a variety of organic compounds. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation.
The main limitation of using this compound in laboratory experiments is its high toxicity. The compound is an irritant to the skin and eyes and can cause respiratory irritation. In addition, this compound is considered to be a potential carcinogen and should be handled with extreme caution.
Zukünftige Richtungen
Given its wide range of applications in the synthesis of organic compounds, 4-Bromo-3-chlorophenylbenzene is expected to remain an important starting material for laboratory experiments. In the future, researchers may explore new methods for synthesizing this compound, as well as new applications for the compound. In addition, new methods for reducing the toxicity of this compound may be developed, allowing it to be used more safely in laboratory experiments. Finally, researchers may investigate new ways to use this compound as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Synthesemethoden
4-Bromo-3-chlorophenylbenzene can be synthesized by a variety of methods. One common method is the Friedel-Crafts acylation reaction, which involves reacting an aromatic compound with a carboxylic acid chloride in the presence of an aluminum chloride catalyst. Another method is the direct bromination of 3-chloro-phenylbenzene in the presence of a Lewis acid such as boron trifluoride etherate.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWAYVQEUCNZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




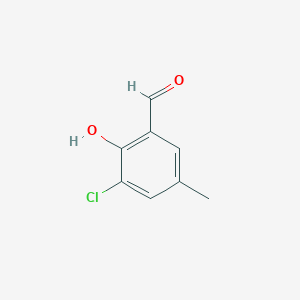
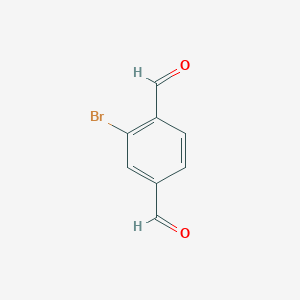
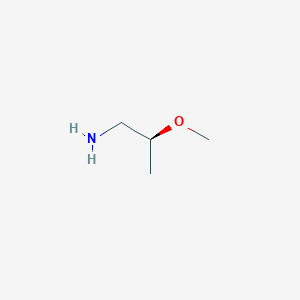




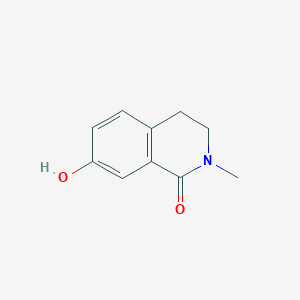
![4''-Butyl-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-1,1':4',1''-terphenyl](/img/structure/B3179084.png)

